molecular formula C12H15NO4 B2951538 (2R)-2-[(ethoxycarbonyl)amino]-3-phenylpropanoic acid CAS No. 21488-23-3

(2R)-2-[(ethoxycarbonyl)amino]-3-phenylpropanoic acid

Cat. No.: B2951538
CAS No.: 21488-23-3
M. Wt: 237.255
InChI Key: YUBBGLSAFZJOMD-SNVBAGLBSA-N
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Description

(2R)-2-[(Ethoxycarbonyl)amino]-3-phenylpropanoic acid is a chiral amino acid derivative characterized by an ethoxycarbonyl (Boc) group protecting the α-amino functionality and a phenyl group at the β-position. Its stereochemistry at the second carbon (R-configuration) is critical for its biological interactions and synthetic utility. This compound serves as a key intermediate in peptidomimetic synthesis, enabling the creation of bioactive molecules with tailored stereochemical properties . Its applications span medicinal chemistry, including anticoagulant and antiplatelet agent development, as evidenced by its role in synthesizing Schiff base derivatives .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-(ethoxycarbonylamino)-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-2-17-12(16)13-10(11(14)15)8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,13,16)(H,14,15)/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUBBGLSAFZJOMD-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(CC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N[C@H](CC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-[(ethoxycarbonyl)amino]-3-phenylpropanoic acid typically involves the protection of the amino group of phenylalanine followed by esterification. One common method includes the use of ethyl chloroformate to introduce the ethoxycarbonyl group. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Hydrolysis of the Ethoxycarbonyl Group

The ethoxycarbonyl group serves as a protective moiety for the amine. Acidic or basic hydrolysis cleaves this group, yielding the free amine. For example:

 2R 2 Ethoxycarbonyl amino 3 phenylpropanoic acidH+/OH 2R 2 amino 3 phenylpropanoic acid+CO2+EtOH\text{ 2R 2 Ethoxycarbonyl amino 3 phenylpropanoic acid}\xrightarrow{\text{H}^+/\text{OH}^-}\text{ 2R 2 amino 3 phenylpropanoic acid}+\text{CO}_2+\text{EtOH}

This reaction is critical in peptide synthesis, where selective deprotection is required .

Conditions and Outcomes:

Reagent Conditions Product Yield Source
HCl (6 M)Reflux, 12 h(2R)-2-amino-3-phenylpropanoic acid85%
NaOH (1 M)RT, 6 h(2R)-2-amino-3-phenylpropanoic acid78%

Peptide Coupling via Carboxylic Acid

The carboxylic acid group undergoes activation (e.g., via EDC/HOBt) to form amide bonds with amines. For instance, coupling with L-phenylalanine methyl ester yields dipeptides:

 2R 2 Ethoxycarbonyl amino 3 phenylpropanoic acid+H2N CH CH2Ph COOCH3EDC HOBtDipeptide\text{ 2R 2 Ethoxycarbonyl amino 3 phenylpropanoic acid}+\text{H}_2\text{N CH CH}_2\text{Ph COOCH}_3\xrightarrow{\text{EDC HOBt}}\text{Dipeptide}

This reaction is foundational in solid-phase peptide synthesis (SPPS) .

Representative Coupling Reactions:

Amine Activation Reagent Product Yield Source
L-Phenylalanine methyl esterEDC/HOBt(2R)-Ethoxycarbonyl-D-Phe-L-Phe-OMe92%
BenzylamineDCC/DMAP(2R)-Ethoxycarbonyl-D-Phe-NH-Bn88%

Cyclization Reactions

Intramolecular reactions between the amine (post-deprotection) and carboxylic acid can form lactams. For example, under Mitsunobu conditions, cyclization yields β-lactams:

 2R 2 amino 3 phenylpropanoic acidDIAD PPh3β lactam\text{ 2R 2 amino 3 phenylpropanoic acid}\xrightarrow{\text{DIAD PPh}_3}\beta \text{ lactam}

Similar cyclizations are observed in pyrrolidinone synthesis .

Key Cyclization Pathways:

Conditions Product Diastereoselectivity Source
Mitsunobu (DIAD/PPh₃)(3R,4S)-β-Lactam95:5
Ac₂O, reflux5-Acetylpyrrolidin-2-oneN/A

Esterification and Amidation

The carboxylic acid can be esterified or amidated. For example, methanol/H⁺ catalysis produces methyl esters:

 2R 2 Ethoxycarbonyl amino 3 phenylpropanoic acidMeOH H2SO4Methyl ester\text{ 2R 2 Ethoxycarbonyl amino 3 phenylpropanoic acid}\xrightarrow{\text{MeOH H}_2\text{SO}_4}\text{Methyl ester}

Amidation with ammonia or amines generates primary/secondary amides .

Functional Group Modifications:

Reagent Product Application Source
CH₃OH/H₂SO₄Methyl esterProdrug synthesis
NH₃ (gas)Primary amideBioactive intermediate

Decarboxylation

Thermal or metal-catalyzed decarboxylation removes CO₂, generating a secondary amine:

 2R 2 Ethoxycarbonyl amino 3 phenylpropanoic acidΔ,Cu R 2 Ethoxycarbonyl amino 3 phenylpropane\text{ 2R 2 Ethoxycarbonyl amino 3 phenylpropanoic acid}\xrightarrow{\Delta,\text{Cu}}\text{ R 2 Ethoxycarbonyl amino 3 phenylpropane}

This reaction is less common but noted in high-temperature studies .

Enzymatic Resolution

Lipases or proteases resolve racemic mixtures via selective hydrolysis of esters. For example, Pseudomonas cepacia lipase (PCL) selectively hydrolyzes the (S)-enantiomer, enriching the (R)-form .

Enzymatic Efficiency:

Enzyme Substrate ee (%) Source
Pseudomonas cepacia lipaseEthyl ester of racemic compound>99% (R)

Metal-Catalyzed Hydrogenation

While the compound itself lacks unsaturated bonds, its intermediates (e.g., enamines) undergo hydrogenation. For example, Rh(I)-catalyzed hydrogenation of aza-MBH adducts produces β-amino esters with high diastereoselectivity .

Scientific Research Applications

(2R)-2-[(ethoxycarbonyl)amino]-3-phenylpropanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: It serves as a model compound for studying enzyme-substrate interactions and protein synthesis.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of (2R)-2-[(ethoxycarbonyl)amino]-3-phenylpropanoic acid involves its interaction with specific enzymes and receptors in biological systems. The ethoxycarbonyl group can be hydrolyzed to release the active amino acid, which then participates in metabolic pathways. The phenyl group interacts with hydrophobic pockets in enzymes, facilitating binding and catalysis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Backbones and Substituents

(2R,3S)-3-Benzamido-2-hydroxy-3-phenylpropanoic Acid
  • Structure : Differs by a hydroxyl group at C2 and a benzamido moiety at C3.
  • Synthesis: Produced via oxidative cleavage of alkene precursors using KMnO₄-NaIO₄-K₂CO₃ .
  • Application : Core structure of Taxol side chains, highlighting its role in anticancer therapeutics vs. the target compound’s use in peptide synthesis .
(2S)-2-[[2-(2-Oxo-1,3-dihydroindol-3-yl)acetyl]amino]-3-phenylpropanoic Acid
  • Structure : Features an oxoindole acetyl group instead of ethoxycarbonyl.
  • Application : Associated with plant growth regulation, contrasting with the target’s focus on antithrombotic activity .
Sodium (2R)-2-[4-(1H-Pyrrol-2-yl)phenoxy]-3-phenylpropanoic Acid
  • Structure: Contains a phenoxy-pyrrole substituent at C2.
  • Application: Tyrosine phosphatase inhibitor, demonstrating how electronic modifications (phenoxy vs. ethoxycarbonyl) redirect bioactivity toward enzyme inhibition .

Positional and Functional Group Isomers

(R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic Acid
  • Structure: Amino group at C3 instead of C2, with a tert-butoxycarbonyl (Boc) protecting group.
  • Impact : Positional isomerism alters peptide backbone connectivity, affecting receptor binding and metabolic stability .
3-[2-(Ethoxycarbonyl)-5-nitro-1H-indol-3-yl]propanoic Acid
  • Structure: Ethoxycarbonyl attached to an indole ring rather than the amino acid backbone.
  • Application : DNA primase inhibitor, illustrating how heterocyclic incorporation shifts therapeutic targets .
2-(2-Oxoindolin-3-ylideneamino)-3-phenylpropanoic Acid (OYPA)
  • Structure : Oxoindolinylidene substituent replaces the ethoxycarbonyl group.
  • Application: Corrosion inhibitor for mild steel in acidic environments, showcasing non-pharmacological uses of phenylpropanoic acid derivatives .
2-(Aryloxy)-3-phenylpropanoic Acids
  • Structure : Aryloxy groups at C2.
  • Application : Dual PPARα/γ agonists for metabolic disorders, emphasizing substituent-driven receptor selectivity .

Comparative Analysis Table

Compound Name Key Structural Features Synthesis Method Primary Application Reference
(2R)-2-[(Ethoxycarbonyl)amino]-3-phenylpropanoic acid R-configuration, ethoxycarbonyl at C2 DCC-mediated coupling in DCM Peptidomimetics, antithrombotics
(2R,3S)-3-Benzamido-2-hydroxy-3-phenylpropanoic acid 2R,3S stereochemistry, benzamido at C3 Oxidative cleavage (KMnO₄-NaIO₄-K₂CO₃) Taxol side chain (anticancer)
Sodium (2R)-2-[4-(1H-pyrrol-2-yl)phenoxy]-3-phenylpropanoic acid Phenoxy-pyrrole at C2 Alkaline hydrolysis of ethyl ester Tyrosine phosphatase inhibition
(R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid Boc at C3, positional isomer Boc-protection of β-amino acid Peptide synthesis
OYPA Oxoindolinylidene at C2 Condensation reaction Corrosion inhibition

Key Findings and Implications

  • Stereochemistry : The R-configuration in the target compound enhances specificity in peptide interactions, whereas S-isomers (e.g., in Taxol side chains) favor anticancer activity .
  • Functional Groups : Ethoxycarbonyl groups improve stability during synthesis compared to tert-butoxycarbonyl, which requires acidic deprotection .
  • Substituent Effects: Phenoxy and heterocyclic groups (e.g., pyrrole, indole) redirect bioactivity toward enzyme inhibition or non-pharmacological roles, unlike the target’s peptide-focused applications .

Biological Activity

(2R)-2-[(ethoxycarbonyl)amino]-3-phenylpropanoic acid, also known by its CAS number 21488-23-3, is a chiral organic compound derived from phenylalanine. Its structure includes an ethoxycarbonyl group attached to an amino group, and a phenyl group on the alpha carbon, which contributes to its biological activity. The compound is of interest in various fields, including medicinal chemistry and biochemistry, due to its potential therapeutic properties and role as a building block in drug synthesis.

  • Molecular Formula : C₁₃H₁₅NO₄
  • Molecular Weight : 237.25 g/mol
  • Chirality : The presence of a chiral center makes this compound optically active.

Synthesis

The synthesis of this compound typically involves:

  • Protection of the amino group of phenylalanine.
  • Esterification using ethyl chloroformate in the presence of a base such as triethylamine.

This synthetic route is scalable for industrial applications, ensuring consistent quality and yield through optimized reaction conditions.

The biological activity of this compound is primarily attributed to its interaction with enzymes and receptors in biological systems. The hydrolysis of the ethoxycarbonyl group releases the active amino acid, which participates in metabolic pathways. The hydrophobic phenyl group facilitates binding to enzyme active sites, enhancing catalytic efficiency.

Potential Therapeutic Applications

Research indicates that this compound may have several therapeutic applications:

  • Cancer Treatment : It has been explored as a potential inhibitor of vitronectin receptors, which are implicated in cancer cell invasion and metastasis .
  • Enzyme Interactions : As a model compound, it aids in studying enzyme-substrate interactions and protein synthesis .

Case Studies and Research Findings

  • Cancer Cell Invasion : Studies have demonstrated that compounds similar to this compound can inhibit the growth of solid tumors by targeting integrin receptors involved in cell adhesion and migration .
  • Enzyme Activity : Investigations into its role as a substrate analog have shown that it can modulate enzyme activity, providing insights into metabolic processes .

Data Table: Biological Activities

Activity TypeDescriptionReference
Cancer InhibitionInhibits vitronectin receptors, reducing tumor growth
Enzyme InteractionServes as a model for studying enzyme-substrate interactions
Metabolic PathwaysParticipates in amino acid metabolism

Q & A

Q. What synthetic strategies are optimal for preparing (2R)-2-[(ethoxycarbonyl)amino]-3-phenylpropanoic acid while preserving stereochemical integrity?

Methodological Answer:

  • Stepwise Protection/Deprotection: Use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Z) groups to protect the amino group during synthesis to prevent racemization. For example, Boc-protected intermediates can be coupled with phenylpropanoic acid derivatives using carbodiimides (e.g., DCC) and catalysts like DMAP in anhydrous dichloromethane .
  • Stereochemical Control: Employ chiral auxiliaries or enantioselective enzymatic hydrolysis (e.g., lipases from Thermomyces lanuginosa) to maintain the (2R)-configuration .

Q. How can researchers validate the enantiomeric purity of the synthesized compound?

Methodological Answer:

  • Analytical Techniques:
    • Chiral HPLC: Use columns like Chiralpak IA/IB with hexane:isopropanol mobile phases.
    • NMR Spectroscopy: Analyze diastereomeric derivatives (e.g., Mosher’s esters) to confirm stereochemistry .
    • Circular Dichroism (CD): Compare optical activity with known standards .

Advanced Research Questions

Q. What methodologies are effective for studying enzyme-substrate interactions involving this compound?

Methodological Answer:

  • Kinetic Studies: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd) with enzymes like β-lactamases or aminoacyl-tRNA synthetases .
  • X-ray Crystallography: Co-crystallize the compound with target enzymes (e.g., metallo-β-lactamases) to resolve binding modes at atomic resolution .

Q. How can isotopic labeling (e.g., <sup>14</sup>C) of this compound be achieved for pharmacokinetic studies?

Methodological Answer:

  • Radiolabeling Protocol:
    • Start with [<sup>14</sup>C]barium carbonate to synthesize [<sup>14</sup>C]benzyl bromide.
    • Incorporate the label via peptide coupling with (acetylthio)acetic acid, followed by deprotection and purification via preparative HPLC .
  • Validation: Use liquid scintillation counting and mass spectrometry to confirm specific activity and purity .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported enzymatic resolution efficiencies for this compound?

Methodological Answer:

  • Variables to Evaluate:
    • Enzyme Source: Lipases from Rhizopus delemar vs. Mucor miehei may exhibit varying enantioselectivity due to differences in active-site topology .
    • Reaction Medium: Polar aprotic solvents (e.g., THF) vs. aqueous buffers can alter transition-state stabilization .
  • Experimental Optimization: Screen enzyme-substrate ratios (1:10 to 1:50) and temperatures (25–40°C) to identify optimal conditions .

Q. Why do coupling reactions with DCC sometimes yield low yields, and how can this be mitigated?

Methodological Answer:

  • Common Issues:
    • Steric Hindrance: Bulky substituents on the phenyl group reduce nucleophilic attack efficiency.
    • Side Reactions: Urea byproduct formation competes with active ester intermediates.
  • Solutions:
    • Use alternative coupling agents (e.g., HATU) or pre-activate the carboxylic acid with NHS esters .

Methodological Tables

Q. Table 1: Comparison of Synthetic Routes

MethodReagents/ConditionsYield (%)Stereopurity (% ee)Reference
Boc-mediated couplingDCC, DMAP, CH2Cl2, RT78>99 (R)
Enzymatic resolutionT. lanuginosa lipase, pH 7.06598 (R)

Q. Table 2: Analytical Techniques for Stereochemical Validation

TechniqueKey ParametersApplication ExampleReference
Chiral HPLCChiralpak IA, 90:10 hexane:IPAEnantiomer separation
NMR (Mosher’s analysis)Δδ (R vs. S) in <sup>19</sup>FAbsolute configuration assignment

Key Research Challenges

  • Stereochemical Lability: The ethoxycarbonyl group may undergo hydrolysis under basic conditions, leading to racemization. Stabilize with low-temperature (0–4°C) reactions and neutral pH buffers .
  • Solubility Limitations: Poor aqueous solubility complicates biological assays. Use co-solvents (e.g., DMSO ≤1%) or prepare phosphate prodrugs .

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